molecular formula C19H21Na2O10PS B1263037 Briciclib sodium CAS No. 865784-01-6

Briciclib sodium

Cat. No.: B1263037
CAS No.: 865784-01-6
M. Wt: 518.4 g/mol
InChI Key: MIBWXNAYNGADJD-MIIBGCIDSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Briciclib Sodium is a derivative of ON 013100. The synthesis involves the reaction of 2-methoxy-5-[(E)-2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methylphenyl phosphate with sodium ions to form the disodium salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Briciclib Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its water solubility and its ability to be administered intravenously, making it a versatile option for clinical use . Its specific targeting of eIF4E and the subsequent reduction in cyclin D1 and c-Myc expression make it a promising candidate for cancer therapy .

Biological Activity

Briciclib sodium is a novel compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound is classified as a benzylstyryl sulfone kinase inhibitor. Its primary mechanism involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the regulation of protein synthesis and cellular proliferation. By downregulating eIF4E, this compound normalizes cellular proliferation and reduces inflammation by modulating pro-inflammatory cytokines such as TNFα, IL-1β, IL-17, and IL-22 .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, focusing on its safety and efficacy in treating advanced solid tumors. A notable Phase I trial aimed to assess the safety profile and pharmacokinetics of weekly intravenous Briciclib administration. The study reported manageable side effects and provided preliminary evidence of anti-tumor activity .

Summary of Clinical Trials

Trial IDPhaseObjectiveStatus
NCT02168725Phase ISafety, pharmacokinetics, efficacyTerminated
NCT01049113Phase IDose escalation for advanced solid tumorsTerminated

Case Study 1: Mantle Cell Lymphoma

In a preclinical model using mantle cell lymphoma (MCL) cells, this compound demonstrated significant anti-cancer activity. When combined with rituximab, Briciclib induced apoptosis in MCL cells and reduced tumor burden in mouse models. This study highlights the potential for combination therapies involving this compound to enhance therapeutic outcomes in difficult-to-treat cancers .

Case Study 2: Psoriasis Treatment

Research has indicated that topical application of this compound can lead to improvements in psoriasis symptoms. The downregulation of eIF4E was linked to normalization of keratinocyte differentiation markers and reduced inflammation, suggesting that Briciclib could be developed as a topical treatment for psoriasis .

Research Findings

Recent studies have emphasized the translational relevance of this compound's mechanism of action. The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and inflammation positions it as a promising candidate for further development.

Key Findings

  • Anti-Tumor Activity : Evidence from animal models shows that this compound can induce tumor regression.
  • Safety Profile : Initial trials indicate a favorable safety profile with manageable side effects.
  • Combination Potential : The drug shows enhanced effectiveness when used in combination with established therapies like rituximab.

Properties

CAS No.

865784-01-6

Molecular Formula

C19H21Na2O10PS

Molecular Weight

518.4 g/mol

IUPAC Name

disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate

InChI

InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;;

InChI Key

MIBWXNAYNGADJD-MIIBGCIDSA-L

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Synonyms

ON 013105

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Briciclib sodium
Reactant of Route 2
Reactant of Route 2
Briciclib sodium
Reactant of Route 3
Reactant of Route 3
Briciclib sodium
Reactant of Route 4
Reactant of Route 4
Briciclib sodium
Reactant of Route 5
Reactant of Route 5
Briciclib sodium
Reactant of Route 6
Reactant of Route 6
Briciclib sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.